
1-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is related to your query . It has a CAS Number of 3130-75-4 and a molecular weight of 233.22 . It’s a solid at room temperature .
Synthesis Analysis
A related compound, “2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid”, was synthesized by heating it with SOCl2 to reflux for 2 hours. Br2 was added slowly during 4 hours while heating was continued .
Molecular Structure Analysis
The InChI Code for “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is 1S/C12H11NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) .
Physical And Chemical Properties Analysis
The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is a solid at room temperature .
Mécanisme D'action
Target of Action
It is known that compounds with an isoindoline nucleus, such as 1-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The presence of the isoindoline nucleus and carbonyl groups at positions 1 and 3 in the compound structure may play a crucial role in its interactions with target proteins .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has low toxicity towards non-target organisms, making it a safer alternative to traditional herbicides. However, one limitation is that the mechanism of action is not fully understood, making it difficult to optimize its efficacy. Another limitation is that it may have limited solubility in certain solvents, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea. One direction is to further investigate its potential applications in the field of medicine. Studies could focus on optimizing its efficacy as an anticancer agent and investigating its potential use in combination with other drugs. Another direction is to further investigate its potential applications in the field of agriculture. Studies could focus on optimizing its efficacy as a herbicide and investigating its potential use in combination with other herbicides. Finally, studies could focus on further understanding the mechanism of action of this compound, which could lead to the development of more effective derivatives.
Méthodes De Synthèse
The synthesis of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea involves the reaction of 1,3-di-p-tolylurea with 4-(1,3-dioxoisoindolin-2-yl)butyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Les dérivés de la N-isoindoline-1,3-dione se sont avérés prometteurs comme agents thérapeutiques potentiels. Les chercheurs ont exploré leur synthèse en utilisant diverses méthodologies innovantes. Par exemple, une approche courante implique la réaction de condensation d'une amine primaire aromatique avec un dérivé d'anhydride maléique, conduisant à la formation de l'échafaudage de la N-isoindoline-1,3-dione . Ces composés peuvent servir de blocs de construction pour de nouveaux médicaments en raison de leur structure et de leur réactivité uniques.
Synthèse organique
Les chercheurs ont utilisé les dérivés de la N-isoindoline-1,3-dione comme intermédiaires polyvalents en synthèse organique. Leur réactivité permet la construction de molécules complexes. Par exemple, Wan et al. ont synthétisé des isoindolines-1,3-diones à partir d'acides o-phtaliques ou d'anhydrides avec des amines, obtenant des rendements modérés à excellents .
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1,3-bis(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-9-13-21(14-10-19)28-27(33)29(22-15-11-20(2)12-16-22)17-5-6-18-30-25(31)23-7-3-4-8-24(23)26(30)32/h3-4,7-16H,5-6,17-18H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFSWAOJRANOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

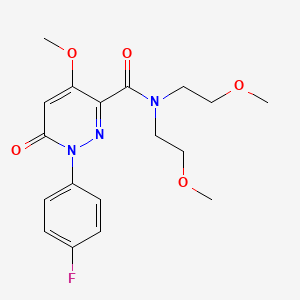
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
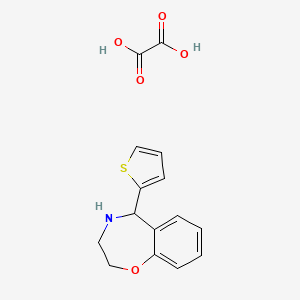
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)
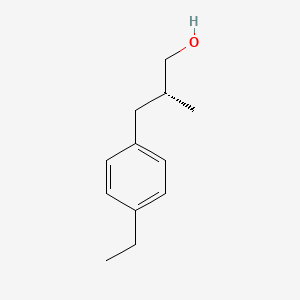
![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)
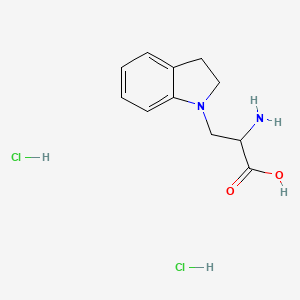
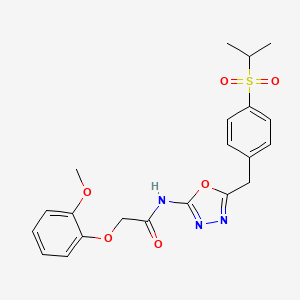
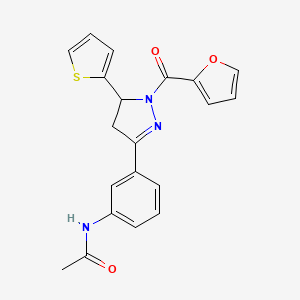
![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)